molecular formula C12H9ClO5 B1353864 methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 72304-22-4

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1353864
CAS No.: 72304-22-4
M. Wt: 268.65 g/mol
InChI Key: MORRRYNOGWBERD-UHFFFAOYSA-N
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Description

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants

Scientific Research Applications

Safety and Hazards

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is classified as an irritant . No further safety and hazard information is available in the resources.

Future Directions

The future directions for research on “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the interest in coumarin derivatives for their biological and pharmaceutical properties , there may be potential for “this compound” in these areas.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRRYNOGWBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197866
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72304-22-4
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72304-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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